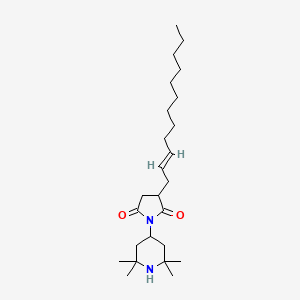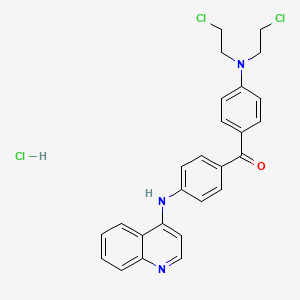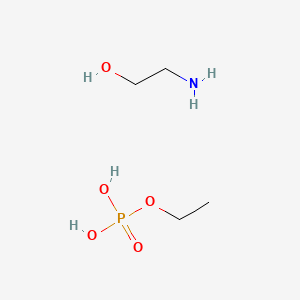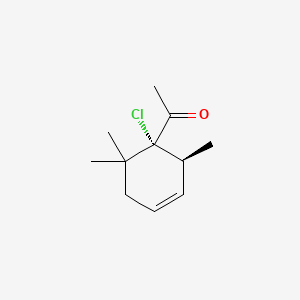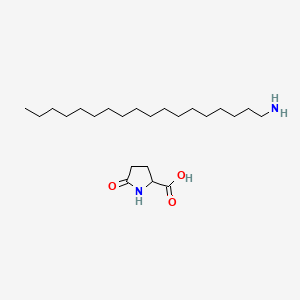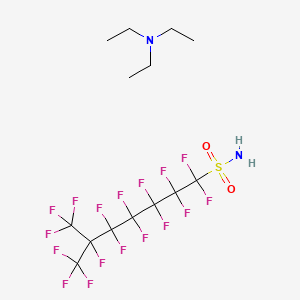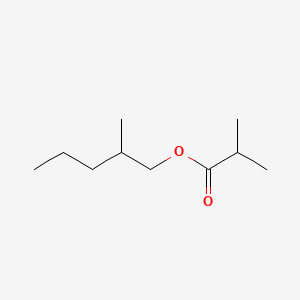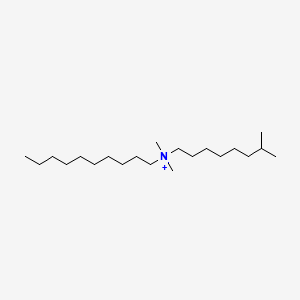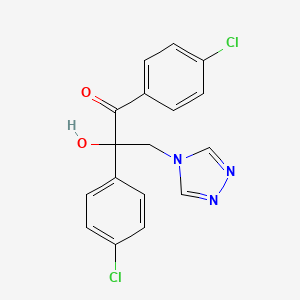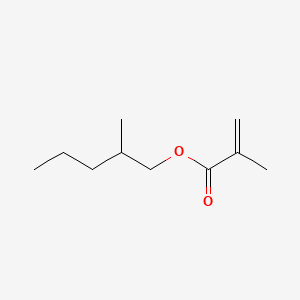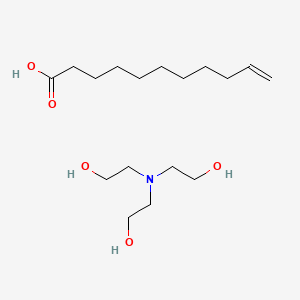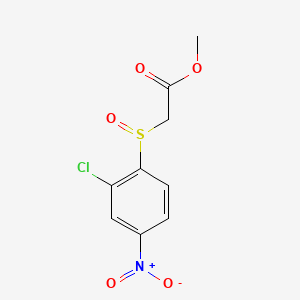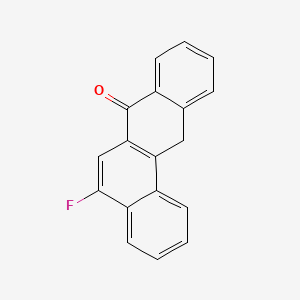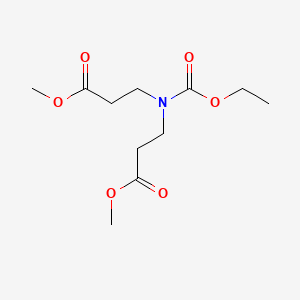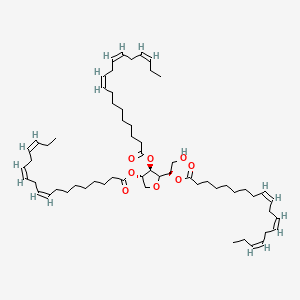
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate): Sorbitan trioleate , is a non-ionic surfactant and emulsifier. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is synthesized through the esterification of sorbitan with oleic acid. The reaction typically involves heating sorbitan and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) involves large-scale esterification processes. The reaction is carried out in batch or continuous reactors, with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Various ester and amide derivatives
Aplicaciones Científicas De Investigación
Chemistry: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a stabilizer in the preparation of colloidal particles and nanoemulsions. It enhances the stability and solubility of hydrophobic compounds in aqueous solutions .
Biology: In biological research, this compound is utilized in the formulation of liposomes and other vesicular systems for drug delivery. It improves the encapsulation efficiency and release profile of therapeutic agents .
Medicine: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is employed in the development of transdermal drug delivery systems. It enhances the permeability of drugs through the skin, improving their bioavailability and therapeutic efficacy .
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics, pharmaceuticals, and food products. It helps in the formation and stabilization of emulsions, improving the texture and shelf-life of the final products .
Mecanismo De Acción
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) exerts its effects by reducing the surface tension between immiscible phases, such as oil and water. This action is achieved through the orientation of its hydrophilic sorbitan moiety and hydrophobic fatty acid chains at the interface, forming a stable emulsion. The molecular targets include the lipid bilayers of cell membranes, where it enhances the permeability and transport of encapsulated compounds .
Comparación Con Compuestos Similares
- Sorbitan monostearate
- Sorbitan monolaurate
- Sorbitan monopalmitate
- Sorbitan tristearate
Comparison: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its three unsaturated fatty acid chains, which provide greater flexibility and fluidity compared to its saturated counterparts. This property enhances its ability to stabilize emulsions and improve the solubility of hydrophobic compounds .
Propiedades
Número CAS |
84309-53-5 |
|---|---|
Fórmula molecular |
C60H96O8 |
Peso molecular |
945.4 g/mol |
Nombre IUPAC |
[(3S,4R)-5-[(1R)-2-hydroxy-1-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyethyl]-4-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyoxolan-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C60H96O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54-55,59-61H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/t54-,55+,59?,60-/m1/s1 |
Clave InChI |
DSRZTEYZGMFQTJ-YIDQCSKLSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1COC([C@@H]1OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC=CCC=CCC)C(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


